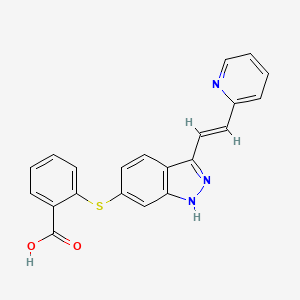![molecular formula C46H55NO14 B13417534 N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by the removal of the benzoyl group and the addition of a hex-3-enoyl group, which may influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel typically involves multiple steps, starting from Paclitaxel. The process includes:
Debenzoylation: Removal of the benzoyl group from Paclitaxel.
Enoylation: Introduction of the hex-3-enoyl group.
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the debenzoylation step might involve the use of strong bases or acids, while the enoylation step could require the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Paclitaxel derivatives.
Biology: Investigated for its potential effects on cellular processes and its interaction with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A newer taxane with improved efficacy in certain cancers.
Uniqueness
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is unique due to its structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Paclitaxel. These modifications could potentially lead to improved efficacy or reduced side effects in cancer treatment.
Properties
Molecular Formula |
C46H55NO14 |
|---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(E)-hex-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-21,30-32,35-38,40,50,52,56H,8-9,22-24H2,1-7H3,(H,47,51)/b21-12+/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 |
InChI Key |
YICCKKUGHVMTTI-VQWUKFIUSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CCCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


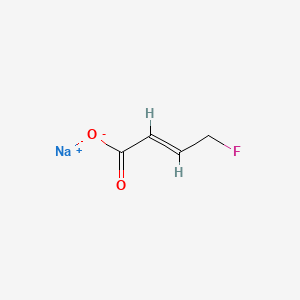


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
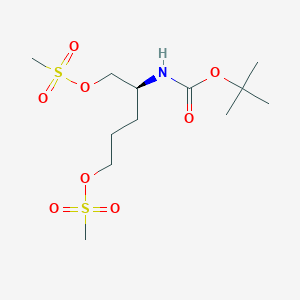
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)

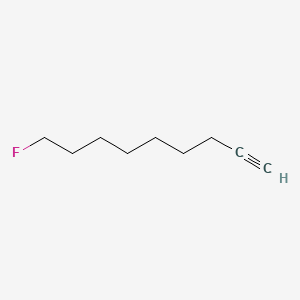
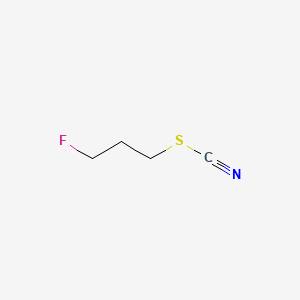

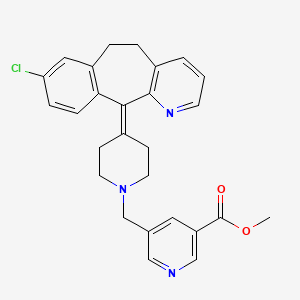
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
